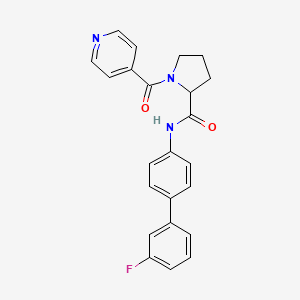
N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide, also known as FIP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. FIP is a prodrug that is converted into its active form, FIP-glycine, in vivo. FIP-glycine is a potent inhibitor of the enzyme cyclophilin A, which has been implicated in a variety of cellular processes and disease states.
Mecanismo De Acción
N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide-glycine, the active form of N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide, is a potent inhibitor of the enzyme cyclophilin A. Cyclophilin A is a peptidyl-prolyl cis-trans isomerase that is involved in several cellular processes, including protein folding, trafficking, and signaling. Cyclophilin A has also been implicated in the replication of several viruses, making it a potential target for antiviral therapies. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide-glycine binds to the active site of cyclophilin A and inhibits its enzymatic activity, leading to downstream effects on cellular processes and disease states.
Biochemical and physiological effects:
N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide can inhibit the replication of several viruses, including HIV, hepatitis C, and dengue virus. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been extensively studied, with a large body of literature supporting its potential therapeutic applications. However, there are also limitations to using N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide in lab experiments. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established. Additionally, N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has a narrow therapeutic window, meaning that it may have toxic effects at higher doses.
Direcciones Futuras
There are several future directions for the study of N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide. One potential direction is the development of N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide as an antiviral therapy. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been shown to inhibit the replication of several viruses, making it a potential candidate for the development of broad-spectrum antiviral therapies. Another potential direction is the development of N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide as an anti-inflammatory therapy. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been shown to have anti-inflammatory effects, making it a potential candidate for the development of therapies for inflammatory diseases such as rheumatoid arthritis. Finally, there is a need for further studies of the safety and efficacy of N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide in humans, particularly in clinical trials.
Métodos De Síntesis
The synthesis of N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide involves several steps. The starting material is 3-fluoro-4-biphenylamine, which is reacted with isonicotinoyl chloride to form N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylamine. This intermediate is then reacted with proline to form N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide, which is the final product.
Aplicaciones Científicas De Investigación
N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory diseases. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C, and dengue virus. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]-1-(pyridine-4-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2/c24-19-4-1-3-18(15-19)16-6-8-20(9-7-16)26-22(28)21-5-2-14-27(21)23(29)17-10-12-25-13-11-17/h1,3-4,6-13,15,21H,2,5,14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDROTGQSFUQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-2-[2-(2-hydroxybenzylidene)hydrazino]nicotinic acid](/img/structure/B6114135.png)
![1-(methylthio)-4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6114151.png)
![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6114154.png)
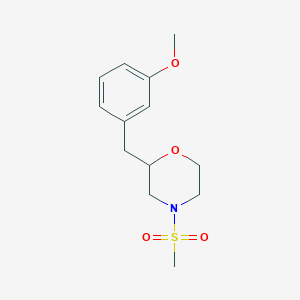
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B6114168.png)
![5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6114171.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6114175.png)
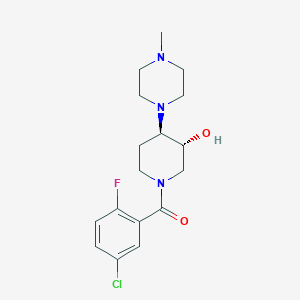
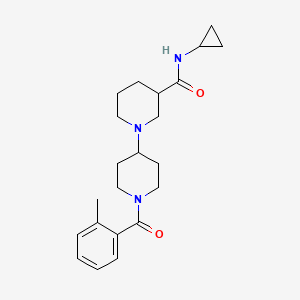
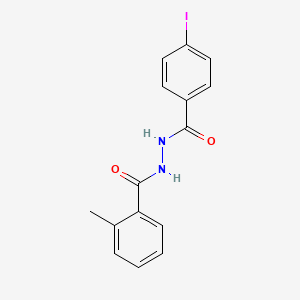
![5-isopropyl-2-(4-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6114204.png)
![N-(2-fluorophenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6114208.png)
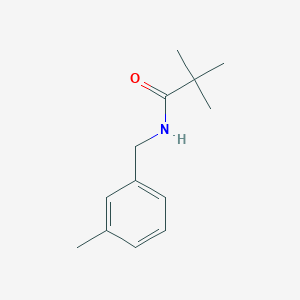
![2-{4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114224.png)